Carbamylcholine

Description

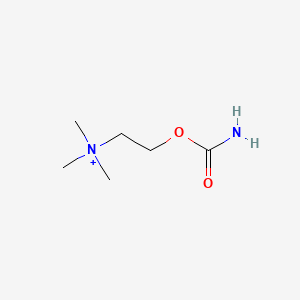

Structure

3D Structure

Properties

IUPAC Name |

2-carbamoyloxyethyl(trimethyl)azanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2/c1-8(2,3)4-5-10-6(7)9/h4-5H2,1-3H3,(H-,7,9)/p+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPJXQGSRWJZDOB-UHFFFAOYSA-O | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCOC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15N2O2+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0048397 | |

| Record name | Carbamylcholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Carbachol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014555 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

9.48e-01 g/L | |

| Details | Pubchem: Hazardous Substances Data Bank | |

| Record name | Carbamoylcholine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00411 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Details | Pubchem: Hazardous Substances Data Bank | |

| Record name | Carbachol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014555 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

462-58-8, 51-83-2 | |

| Record name | Carbamylcholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=462-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamoylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000462588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamoylcholine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00411 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Carbamylcholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CARBAMOYLCHOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54Z8M50D6Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Carbachol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014555 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

208-210, 210 °C | |

| Details | Major, R.T. and Bonnett, H.T.; U.S. Patent 2,374,367; April 24,1945; assigned to Merck & Co., Inc. | |

| Record name | Carbamoylcholine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00411 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Details | Major, R.T. and Bonnett, H.T.; U.S. Patent 2,374,367; April 24,1945; assigned to Merck & Co., Inc. | |

| Record name | Carbachol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014555 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Carbamylcholine: An In-depth Technical Guide to its Mechanism of Action on Muscarinic and Nicotinic Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbamylcholine, also known as carbachol, is a potent cholinergic agonist that exerts its effects by directly stimulating both muscarinic and nicotinic acetylcholine receptors.[1][2][3][4][5] As a quaternary ammonium compound, it is structurally related to the endogenous neurotransmitter acetylcholine. A key feature of carbamylcholine is its resistance to hydrolysis by acetylcholinesterase, the enzyme responsible for the degradation of acetylcholine.[1] This enzymatic stability results in a more prolonged duration of action compared to acetylcholine, making it a valuable tool in both research and clinical settings.[1] This technical guide provides a comprehensive overview of the mechanism of action of carbamylcholine at muscarinic and nicotinic receptors, with a focus on quantitative data, detailed experimental protocols, and signaling pathway visualizations to support researchers and drug development professionals.

Quantitative Analysis of Carbamylcholine-Receptor Interactions

The affinity and potency of carbamylcholine vary across the different subtypes of muscarinic and nicotinic receptors. This section summarizes key quantitative data to facilitate comparative analysis.

Muscarinic Receptor Binding Affinities and Functional Potencies

Carbamylcholine demonstrates a range of binding affinities (Ki) and functional potencies (EC50) for the five muscarinic receptor subtypes (M1-M5). These receptors are G-protein coupled receptors (GPCRs) that mediate diverse physiological responses.

| Receptor Subtype | Cell Type/Tissue | Assay Type | Parameter | Value (µM) |

| M1 | Cultured Rat Cortical Neurons | [3H]NMS Displacement | Ki (high affinity) | 6.5[4] |

| Ki (low affinity) | 147[4] | |||

| M2 | Smooth Muscle | [3H]QNB Displacement | Ki (high affinity) | 0.164[6] |

| Ki (low affinity) | 18.2[6] | |||

| M3 | Mouse Uterine Strips | Contraction Assay | EC50 | Not specified[7] |

| M4 | HEK293T Cells | BRET-based Gq activation | EC50 | 0.15488[8] |

| M5 | CHO-K1 Cells | Inositol Phosphate Accumulation | EC50 | 15.8[9] |

Nicotinic Receptor Binding Affinities and Functional Potencies

Nicotinic receptors are ligand-gated ion channels that mediate fast synaptic transmission. Carbamylcholine acts as an agonist at these receptors, though its affinity and potency can be lower compared to nicotinic-specific agonists.

| Receptor Subtype | Tissue/Cell Line | Assay Type | Parameter | Value (nM) |

| Neuronal (general) | Rat Brain Membranes | [3H]Nicotine Displacement | IC50 | 527[10] |

| α4β2 | - | Functional Assay | EC50 | Not specified[11] |

| Inactivation Assay | IC50 | Not specified[12] | ||

| Muscle-type | Recombinant Mouse | Electrophysiology | Kd | 800,000[13] |

Signaling Pathways

Carbamylcholine's activation of muscarinic and nicotinic receptors triggers distinct intracellular signaling cascades.

Muscarinic Receptor Signaling

Muscarinic receptors are coupled to heterotrimeric G proteins and are broadly classified into two major signaling pathways: the Gq/11 pathway and the Gi/o pathway.

-

Gq/11 Pathway (M1, M3, M5 receptors): Activation of these receptors by carbamylcholine stimulates the Gq/11 family of G proteins.[14] This leads to the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[14][15][16] IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores.[3][14] DAG, in conjunction with the elevated intracellular calcium, activates protein kinase C (PKC).[14][16]

Caption: Carbamylcholine-induced Gq/11 signaling pathway.

-

Gi/o Pathway (M2, M4 receptors): Carbamylcholine binding to M2 and M4 receptors activates the Gi/o family of G proteins.[17] The primary effect of Gi/o activation is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[18][19] Additionally, the βγ subunits of the dissociated G protein can directly modulate the activity of other effector proteins, such as G protein-coupled inwardly rectifying potassium channels (GIRKs), leading to membrane hyperpolarization.[18][20]

Caption: Carbamylcholine-induced Gi/o signaling pathway.

Nicotinic Receptor Signaling

Nicotinic acetylcholine receptors (nAChRs) are ionotropic receptors that form a central ion channel.[21][22] The binding of an agonist, such as carbamylcholine, to the extracellular domain of the receptor induces a conformational change that opens the channel pore.[1][23][24] This allows for the rapid influx of cations, primarily Na+ and Ca2+, down their electrochemical gradient, leading to depolarization of the cell membrane.[22] This depolarization can trigger an action potential in neurons or muscle contraction in muscle cells.

Caption: Carbamylcholine-induced nicotinic receptor activation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of carbamylcholine with muscarinic and nicotinic receptors.

Radioligand Binding Assay for Muscarinic Receptors

This protocol describes a competition binding assay to determine the affinity of carbamylcholine for muscarinic receptors using the radiolabeled antagonist [3H]-N-methylscopolamine ([3H]-NMS).

Objective: To determine the inhibition constant (Ki) of carbamylcholine for a specific muscarinic receptor subtype.

Materials:

-

Cell membranes expressing the muscarinic receptor subtype of interest.

-

[3H]-NMS (radiolabeled antagonist).

-

Unlabeled carbamylcholine.

-

Assay buffer (e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4).[25]

-

Atropine (for non-specific binding determination).

-

Scintillation cocktail.

-

Scintillation counter.

-

96-well plates.[25]

Procedure:

-

Prepare a series of dilutions of unlabeled carbamylcholine.

-

In a 96-well plate, add a constant concentration of [3H]-NMS (typically at or near its Kd value) to each well.[26]

-

Add the serially diluted unlabeled carbamylcholine to the wells.

-

For non-specific binding control wells, add a high concentration of atropine (e.g., 100 µM).[25]

-

Initiate the binding reaction by adding the cell membrane preparation to each well.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 4 hours).[25]

-

Terminate the assay by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Analyze the data using non-linear regression to fit a one-site or two-site competition binding model and determine the IC50 value of carbamylcholine.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for a radioligand binding assay.

Intracellular Calcium Mobilization Assay

This protocol outlines a method to measure the increase in intracellular calcium concentration in response to carbamylcholine-mediated activation of Gq-coupled muscarinic receptors using a fluorescent calcium indicator.

Objective: To determine the potency (EC50) of carbamylcholine in stimulating intracellular calcium release.

Materials:

-

Cells expressing the Gq-coupled muscarinic receptor of interest.

-

Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM).[27]

-

Carbamylcholine.

-

Physiological salt solution (e.g., Hanks' Balanced Salt Solution).

-

Fluorescence plate reader or microscope with appropriate filters.

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Load the cells with a fluorescent calcium indicator dye by incubating them with the dye in physiological salt solution for a specified time (e.g., 60 minutes at 37°C).[27]

-

Wash the cells to remove excess dye.

-

Prepare serial dilutions of carbamylcholine.

-

Measure the baseline fluorescence of the cells.

-

Add the carbamylcholine dilutions to the wells and immediately begin recording the fluorescence intensity over time.

-

After the response has peaked and returned to baseline, a calcium ionophore (e.g., ionomycin) can be added to determine the maximum fluorescence response.

-

Analyze the data by plotting the change in fluorescence (or the ratio of fluorescence at two wavelengths for ratiometric dyes) against the concentration of carbamylcholine.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Caption: Workflow for an intracellular calcium assay.

Whole-Cell Patch-Clamp Electrophysiology for Nicotinic Receptors

This protocol describes the whole-cell patch-clamp technique to record ion currents mediated by nicotinic receptors in response to carbamylcholine application.

Objective: To characterize the electrophysiological response of nicotinic receptors to carbamylcholine, including current amplitude and kinetics.

Materials:

-

Cells or neurons expressing nicotinic receptors.

-

Patch-clamp amplifier and data acquisition system.

-

Micromanipulator.

-

Inverted microscope.

-

Borosilicate glass capillaries for patch pipettes.

-

External solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, glucose, HEPES, pH 7.4).[28]

-

Internal pipette solution (e.g., containing CsCl, HEPES, MgCl2, Mg-ATP, pH 7.2).[28]

-

Carbamylcholine.

Procedure:

-

Prepare the cell culture or brain slice for recording.

-

Pull a patch pipette from a borosilicate glass capillary and fill it with the internal solution. The pipette resistance should be in the range of 3-7 MΩ.

-

Under visual guidance using the microscope, approach a cell with the patch pipette and form a high-resistance seal (giga-seal) with the cell membrane.

-

Rupture the patch of membrane under the pipette tip to achieve the whole-cell configuration.

-

Voltage-clamp the cell at a holding potential (e.g., -70 mV).[28]

-

Apply carbamylcholine to the cell using a perfusion system.

-

Record the resulting inward current, which represents the flow of cations through the activated nicotinic receptor channels.

-

Wash out the carbamylcholine to allow the current to return to baseline.

-

Repeat the application with different concentrations of carbamylcholine to generate a dose-response curve.

-

Analyze the recorded currents for parameters such as peak amplitude, activation and deactivation kinetics, and desensitization.

Caption: Workflow for a whole-cell patch-clamp experiment.

Conclusion

Carbamylcholine is a versatile pharmacological tool that serves as a non-selective agonist for both muscarinic and nicotinic acetylcholine receptors. Its resistance to enzymatic degradation provides a sustained stimulus, which is advantageous for many experimental paradigms. A thorough understanding of its differential affinities, potencies, and the distinct signaling pathways it activates is crucial for the design and interpretation of research studies and for the development of novel therapeutics targeting the cholinergic system. The quantitative data, signaling pathway diagrams, and detailed experimental protocols provided in this guide offer a comprehensive resource for scientists and researchers in this field.

References

- 1. Mammalian Nicotinic Acetylcholine Receptors: From Structure to Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. acnp.org [acnp.org]

- 3. A method for estimating intracellular ion concentration using optical nanosensors and ratiometric imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. M1 muscarinic acetylcholine receptor in cultured rat neostriatum regulates phosphoinositide hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Carbamoylcholine homologs: novel and potent agonists at neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Different binding properties of muscarinic M2-receptor subtypes for agonists and antagonists in porcine gastric smooth muscle and mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. carbachol | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. Comparative pharmacology of recombinant human M3 and M5 muscarinic receptors expressed in CHO-K1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biochemical characterization of the nicotinic cholinergic receptors in human brain: binding of (-)-[3H]nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of Highly Potent and Selective α4β2-Nicotinic Acetylcholine Receptor (nAChR) Partial Agonists Containing an Isoxazolylpyridine Ether Scaffold that Demonstrate Antidepressant-like Activity. Part II - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification of Novel α4β2-Nicotinic Acetylcholine Receptor (nAChR) Agonists Based on an Isoxazole Ether Scaffold that Demonstrate Antidepressant-like Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Activation of muscle nicotinic acetylcholine receptor channels by nicotinic and muscarinic agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Gq-Coupled Receptors in Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. karger.com [karger.com]

- 16. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]

- 17. Gi/o-Protein Coupled Receptors in the Aging Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Regulation of neurite outgrowth by Gi/o signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Inhibitory Gi/O-coupled receptors in somatosensory neurons: Potential therapeutic targets for novel analgesics - PMC [pmc.ncbi.nlm.nih.gov]

- 20. biorxiv.org [biorxiv.org]

- 21. Mechanics of Channel Gating of the Nicotinic Acetylcholine Receptor | PLOS Computational Biology [journals.plos.org]

- 22. Nicotinic acetylcholine receptor and the structural basis of neuromuscular transmission: insights from Torpedo postsynaptic membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Gating of nicotinic ACh receptors; new insights into structural transitions triggered by agonist binding that induce channel opening - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Structure and gating mechanism of the α7 nicotinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Probing the binding site of novel selective positive allosteric modulators at the M1 muscarinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 27. A Simple End-point Calcium Assay Using a Green Fluorescent Indicator Fluo-8E™, AM | AAT Bioquest [aatbio.com]

- 28. Recovery from Desensitization of Neuronal Nicotinic Acetylcholine Receptors of Rat Chromaffin Cells Is Modulated by Intracellular Calcium through Distinct Second Messengers | Journal of Neuroscience [jneurosci.org]

Carbamylcholine Signaling in Neuronal Cells: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Carbamylcholine (CCh), a cholinergic agonist, is a synthetic choline ester that potently activates both muscarinic and nicotinic acetylcholine receptors (mAChRs and nAChRs) in the nervous system.[1][2] Its resistance to degradation by acetylcholinesterase prolongs its action, making it a valuable tool for studying cholinergic signaling.[1] This guide provides a comprehensive overview of the signaling pathways initiated by carbamylcholine in neuronal cells, presenting quantitative data, detailed experimental protocols, and visual diagrams of the core mechanisms. Understanding these pathways is crucial for research into neurological disorders and the development of novel therapeutics targeting the cholinergic system.

Core Signaling Pathways Activated by Carbamylcholine

Carbamylcholine's effects on neuronal cells are multifaceted, arising from its interaction with two major classes of acetylcholine receptors: metabotropic G-protein coupled muscarinic receptors and ionotropic nicotinic receptors.[1][3][4]

Muscarinic Acetylcholine Receptor (mAChR) Signaling

In neuronal tissues, carbamylcholine primarily activates M1-like (Gq-coupled) and M2-like (Gi/o-coupled) muscarinic receptors, leading to a diverse range of cellular responses.[5][6]

Activation of M1, M3, and M5 receptors by carbamylcholine initiates the Gq signaling cascade. This pathway is fundamental to neuronal excitation and plasticity. In neostriatal neurons, carbamylcholine acting on M1-like receptors reduces membrane K+ conductance, leading to depolarization and increased neuronal excitability.[5][6] In astrocytes, carbamylcholine activation of M3 receptors has been shown to promote neuritogenesis in hippocampal neurons through multiple signaling pathways, including the activation of phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).

Carbamylcholine activation of M2 and M4 receptors triggers the Gi/o signaling pathway, which is typically inhibitory. This involves the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the modulation of ion channels. For instance, activation of M4 receptors can decrease inhibitory postsynaptic currents in noradrenergic neurons of the locus coeruleus.[8]

Nicotinic Acetylcholine Receptor (nAChR) Signaling

Carbamylcholine also acts as an agonist at neuronal nAChRs, which are ligand-gated ion channels.[1][9] Upon binding, these receptors undergo a conformational change, opening a central pore permeable to cations, primarily Na+ and Ca2+.[1] This influx of positive ions leads to membrane depolarization and neuronal excitation. In PC12 cells, a neuronal cell line, carbamylcholine-induced activation of nAChRs results in Na+ uptake.[10] The sustained stimulation of nAChRs can also trigger intracellular signaling cascades, often initiated by the influx of Ca2+, which can have neuroprotective effects.[11]

References

- 1. What is the mechanism of Carbachol? [synapse.patsnap.com]

- 2. Carbachol - Wikipedia [en.wikipedia.org]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. Neurotransmitter signaling through heterotrimeric G proteins: insights from studies in C. elegans - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Carbachol induces inward current in neostriatal neurons through M1-like muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Carbachol induces inward current in rat neostriatal neurons through a G-protein-coupled mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Muscarinic receptor-activated signal transduction pathways involved in the neuritogenic effect of astrocytes in hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Carbachol increases locus coeruleus activation by targeting noradrenergic neurons, inhibitory interneurons and inhibitory synaptic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Carbamoylcholine homologs: novel and potent agonists at neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Two components of carbamylcholine-induced loss of nicotinic acetylcholine receptor function in the neuronal cell line PC12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Discovery and Synthesis of Carbamoylcholine Chloride: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Carbamoylcholine chloride, commonly known as carbachol, is a potent cholinergic agonist that has been a subject of pharmacological interest for nearly a century. Its discovery in 1932 ushered in a new understanding of parasympathomimetic agents and their therapeutic potential.[1][2][3] This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and pharmacological properties of carbamoylcholine chloride. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and a summary of quantitative data to facilitate further investigation and application of this important compound.

Discovery and Historical Context

Carbamoylcholine chloride was first discovered in 1932.[1][2][3] As a synthetic choline ester, its emergence was a significant milestone in the study of the parasympathetic nervous system. Unlike the endogenous neurotransmitter acetylcholine, carbamoylcholine exhibits resistance to hydrolysis by cholinesterases, leading to a more prolonged duration of action.[1] This property made it a valuable tool for studying cholinergic mechanisms and a promising candidate for therapeutic applications.

Initially, its use was explored for a variety of conditions, including the treatment of migraines and the induction of diuresis.[1] Over time, its potent miotic (pupil-constricting) and intraocular pressure-reducing effects became its most recognized therapeutic applications. Carbamoylcholine chloride received FDA approval on September 28, 1972, solidifying its place in clinical practice, primarily in ophthalmology.[1][3]

Chemical Synthesis

The chemical synthesis of carbamoylcholine chloride can be achieved through several routes. The most common and well-documented methods involve the reaction of a choline precursor with a carbamoylating agent. Two primary synthetic pathways are detailed below.

Synthesis from 2-Chloroethanol and Urea

This method provides a direct and efficient route to carbamoylcholine chloride.

-

Step 1: Synthesis of 2-Chloroethyl Carbamate. 2-Chloroethanol is reacted with urea in the presence of a catalyst, such as sodium nitrite and urea nitrate, at elevated temperatures. This reaction forms the intermediate, 2-chloroethyl carbamate.

-

Step 2: Quaternization with Trimethylamine. The 2-chloroethyl carbamate is then reacted with trimethylamine. This step involves the quaternization of the tertiary amine, leading to the formation of carbamoylcholine chloride.

Synthesis involving Phosgene

An alternative synthesis route utilizes the highly reactive but also highly toxic phosgene.

-

Step 1: Formation of 2-Chloroethyl Chloroformate. 2-Chloroethanol is reacted with phosgene to produce 2-chloroethyl chloroformate.

-

Step 2: Amination. The chloroformate intermediate is then reacted with ammonia to form 2-chloroethyl carbamate.

-

Step 3: Quaternization. Similar to the first method, the final step involves the reaction of 2-chloroethyl carbamate with trimethylamine to yield carbamoylcholine chloride.

Below is a graphical representation of the synthesis pathway starting from 2-Chloroethanol and Urea.

References

An In-depth Technical Guide to the In Vitro Cholinergic Agonist Properties of Carbamylcholine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro cholinergic agonist properties of Carbamylcholine, also known as Carbachol. Carbamylcholine is a potent, non-selective cholinergic agonist that activates both muscarinic and nicotinic acetylcholine receptors.[1][2] Its resistance to hydrolysis by acetylcholinesterase results in a longer duration of action compared to acetylcholine, making it a valuable tool in pharmacological research.[1] This document details its binding affinities, functional potencies, and the signaling pathways it modulates, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate understanding and application in research and drug development.

Quantitative Data Summary

The following tables summarize the binding affinity (Ki) and functional potency (EC50) of Carbamylcholine for various cholinergic receptor subtypes as determined in various in vitro studies.

Table 1: Muscarinic Receptor Binding Affinities and Functional Potencies of Carbamylcholine

| Receptor Subtype | Ligand Displaced | Preparation | Binding Affinity (Ki) | Functional Assay | Potency (EC50) | Reference |

| M1 | [3H]N-methylscopolamine ([3H]NMS) | Cultured rat neostriatal neurons | High affinity: 6.5 µM, Low affinity: 147 µM | Phosphoinositide formation | 37 µM | [3] |

| M3 | - | CHO cells | - | Calcium release | Max stimulation at 10 µM | [4] |

| M3 | - | Rat thalamus slices | - | Inositol phosphate accumulation | 44 +/- 6 µM | [5] |

| M4 | - | HEK293T cells | - | BRET based Gq protein activation | 154.88 nM | [6] |

| Muscarinic (general) | [3H]N-methylscopolamine ([3H]NMS) vs. [3H]oxotremorine M ([3H]Oxo-M) | Rat cerebral cortex | NMS/Oxo-M ratio > 4000 (indicative of a full agonist) | - | - | [7] |

Table 2: Nicotinic Receptor Binding Affinities of Carbamylcholine

| Receptor Subtype | Ligand | Preparation | Binding Affinity (Ki) | Reference |

| α4β2 | - | - | 750 nM | [6] |

| α7 | - | - | 66000 nM | [6] |

| Neuronal (general) | [3H]N-methyl-carbamylcholine | Rat cerebral cortex membranes | Kd = 11.0 nM | [8] |

Signaling Pathways

Carbamylcholine exerts its effects by activating distinct signaling cascades upon binding to muscarinic and nicotinic receptors.

Muscarinic Receptor Signaling

Muscarinic receptors are G-protein coupled receptors (GPCRs) that, upon activation by Carbamylcholine, modulate the activity of various downstream effectors.[7][9] The M1, M3, and M5 subtypes primarily couple to Gq/11, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][10][11] IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[4][12] The M2 and M4 subtypes typically couple to Gi/o, which inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[13][14][15]

Nicotinic Receptor Signaling

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels.[16] Upon binding of Carbamylcholine, the receptor undergoes a conformational change, opening a channel that is permeable to cations, primarily Na+ and Ca2+. The influx of these ions leads to depolarization of the cell membrane, which can trigger downstream events such as the opening of voltage-gated calcium channels and the release of neurotransmitters.

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

Radioligand Binding Assay for Receptor Affinity

This protocol is used to determine the binding affinity (Ki) of Carbamylcholine for cholinergic receptors.

Objective: To measure the displacement of a radiolabeled antagonist from cholinergic receptors by Carbamylcholine.

Materials:

-

Cell membranes expressing the cholinergic receptor subtype of interest (e.g., from CHO or HEK293 cells).[17]

-

Radiolabeled antagonist (e.g., [3H]N-methylscopolamine for muscarinic receptors).[17]

-

Increasing concentrations of Carbamylcholine.

-

Assay buffer (e.g., Tris-HCl).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubate the cell membranes with a fixed concentration of the radiolabeled antagonist and varying concentrations of Carbamylcholine.

-

Allow the binding to reach equilibrium.

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Analyze the data using non-linear regression to determine the IC50 value (the concentration of Carbamylcholine that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]

Calcium Mobilization Assay for Functional Potency

This assay measures the increase in intracellular calcium concentration following receptor activation by Carbamylcholine, a common functional readout for Gq-coupled muscarinic receptors.[18]

Objective: To determine the EC50 of Carbamylcholine for inducing calcium release.

Materials:

-

Cells expressing the Gq-coupled muscarinic receptor of interest (e.g., HEK293 cells).[19]

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[18][19]

-

Assay buffer (e.g., Tyrode's solution).[19]

-

Increasing concentrations of Carbamylcholine.

-

Fluorescence plate reader with kinetic reading capabilities.[20]

Procedure:

-

Culture the cells in a multi-well plate.

-

Load the cells with a calcium-sensitive fluorescent dye.[20]

-

Wash the cells to remove excess dye.

-

Measure the baseline fluorescence.

-

Add varying concentrations of Carbamylcholine to the wells.

-

Immediately measure the change in fluorescence over time using a kinetic plate reader.[20][21] The increase in fluorescence corresponds to an increase in intracellular calcium.

-

Analyze the dose-response data to determine the EC50 value, which is the concentration of Carbamylcholine that produces 50% of the maximal response.

Inositol Phosphate Accumulation Assay

This assay quantifies the production of inositol phosphates (IPs), a direct measure of phospholipase C activation downstream of Gq-coupled muscarinic receptors.[10][22]

Objective: To measure the Carbamylcholine-stimulated accumulation of inositol phosphates.

Materials:

-

Cells or tissue slices expressing the Gq-coupled muscarinic receptor.[5]

-

myo-[3H]inositol for radiolabeling.

-

Lithium chloride (LiCl) to inhibit inositol monophosphatase.

-

Increasing concentrations of Carbamylcholine.

-

Perchloric acid for cell lysis and extraction of IPs.

-

Anion-exchange chromatography columns.

-

Scintillation counter.

Procedure:

-

Pre-label the cells or tissue slices with myo-[3H]inositol to incorporate it into cellular phosphoinositides.[10]

-

Pre-incubate the cells with LiCl.

-

Stimulate the cells with varying concentrations of Carbamylcholine for a defined period.

-

Stop the reaction and lyse the cells with perchloric acid.

-

Separate the different inositol phosphate isomers (IP1, IP2, IP3) using anion-exchange chromatography.[10]

-

Quantify the amount of radioactivity in each fraction using a scintillation counter.

-

Analyze the dose-response relationship to determine the EC50 for IP accumulation.

Cyclic AMP (cAMP) Assay

This assay is used to assess the functional activity of Gi-coupled muscarinic receptors by measuring changes in intracellular cAMP levels.

Objective: To determine the effect of Carbamylcholine on adenylyl cyclase activity.

Materials:

-

Cells expressing the Gi-coupled muscarinic receptor.

-

Forskolin or another adenylyl cyclase activator to stimulate basal cAMP production.[15]

-

Increasing concentrations of Carbamylcholine.

-

cAMP assay kit (e.g., ELISA-based or FRET-based).

Procedure:

-

Pre-treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.

-

Stimulate the cells with an adenylyl cyclase activator (e.g., forskolin) in the presence of varying concentrations of Carbamylcholine.[15]

-

Lyse the cells and measure the intracellular cAMP concentration using a commercially available assay kit.

-

Analyze the data to determine the inhibitory effect of Carbamylcholine on stimulated cAMP levels.

Conclusion

Carbamylcholine is a versatile cholinergic agonist with well-characterized in vitro properties. Its ability to potently activate both muscarinic and nicotinic receptors makes it an invaluable pharmacological tool for studying cholinergic signaling. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to design and interpret in vitro experiments aimed at understanding the complex roles of the cholinergic system in health and disease.

References

- 1. Carbamylcholine | C6H15N2O2+ | CID 2551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Carbachol - Wikipedia [en.wikipedia.org]

- 3. M1 muscarinic acetylcholine receptor in cultured rat neostriatum regulates phosphoinositide hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Differential effects of carbachol on calcium entry and release in CHO cells expressing the m3 muscarinic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Carbachol stimulates inositol phosphate formation in rat thalamus slices through muscarinic M3-receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. carbachol | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. researchgate.net [researchgate.net]

- 8. [3H]N-methyl-carbamylcholine, a new radioligand specific for nicotinic acetylcholine receptors in brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Understanding G Protein Selectivity of Muscarinic Acetylcholine Receptors Using Computational Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Carbamoylcholine-induced accumulation of inositol mono-, bis-, tris- and tetrakisphosphates in isolated cardiac myocytes from adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Stimulation of generation of inositol phosphates by carbamoylcholine and its inhibition by phorbol esters and iodide in dog thyroid cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antigen and carbachol mobilize calcium by similar mechanisms in a transfected mast cell line (RBL-2H3 cells) that expresses ml muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of gastrointestinal hormones and carbamylcholine on cAMP accumulation in isolated pancreatic duct fragments from the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Nicotine and carbamylcholine binding to nicotinic acetylcholine receptors as studied in AChBP crystal structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Design, Synthesis, and Biological Evaluation of 4,4’-Difluorobenzhydrol Carbamates as Selective M1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 18. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 19. Carbamoylcholine chloride | Nicotinic Receptors | Tocris Bioscience [tocris.com]

- 20. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 21. taylorandfrancis.com [taylorandfrancis.com]

- 22. Cholinergic agonists prime the beta-cell to glucose stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

Carbamylcholine as a Parasympathomimetic Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbamylcholine, a synthetic choline ester, is a potent parasympathomimetic agent that exerts its effects through the activation of both muscarinic and nicotinic acetylcholine receptors. Its resistance to hydrolysis by acetylcholinesterase results in a prolonged duration of action compared to acetylcholine, making it a valuable tool in both research and clinical settings. This technical guide provides an in-depth overview of the pharmacology of carbamylcholine, including its mechanism of action, pharmacokinetics, and pharmacodynamics. It further details experimental protocols for the characterization of its activity and summarizes its quantitative binding and functional data. Special emphasis is placed on the signaling pathways activated by carbamylcholine, with visual representations provided to elucidate these complex processes.

Introduction

Carbamylcholine, also known as carbachol, is a quaternary ammonium compound that structurally resembles acetylcholine.[1][2] Its primary pharmacological action is the direct stimulation of cholinergic receptors, mimicking the effects of the endogenous neurotransmitter acetylcholine.[3] Unlike acetylcholine, carbamylcholine is a poor substrate for acetylcholinesterase, the enzyme responsible for the rapid degradation of acetylcholine in the synaptic cleft.[3][4] This inherent stability leads to sustained receptor activation and prolonged physiological responses.

Clinically, carbamylcholine is primarily used in ophthalmology to treat glaucoma by reducing intraocular pressure and to induce miosis during surgical procedures.[1][5] Its non-selective nature, activating both muscarinic and nicotinic receptors, contributes to a broad range of physiological effects, which also makes it a valuable pharmacological tool for studying the cholinergic system.[4][5]

Mechanism of Action

Carbamylcholine is a non-selective cholinergic agonist, meaning it binds to and activates both muscarinic and nicotinic acetylcholine receptors.[1][6] These two major classes of cholinergic receptors are fundamentally different in their structure and signaling mechanisms.

-

Muscarinic Receptors: These are G-protein coupled receptors (GPCRs) that are further subdivided into five subtypes (M1-M5).[7] The activation of these receptors by carbamylcholine initiates a cascade of intracellular signaling events.

-

Nicotinic Receptors: These are ligand-gated ion channels.[8] Upon binding of carbamylcholine, the channel opens, allowing the influx of cations (primarily Na+ and Ca2+), leading to depolarization of the cell membrane.[9]

The diverse physiological effects of carbamylcholine are a direct consequence of its interaction with this wide array of receptor subtypes distributed throughout the central and peripheral nervous systems.

Signaling Pathways

The activation of muscarinic and nicotinic receptors by carbamylcholine triggers distinct downstream signaling pathways.

Muscarinic Receptor Signaling

Muscarinic receptors are coupled to different G-proteins, leading to varied cellular responses.

-

M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins.[7] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium, while DAG activates protein kinase C (PKC).

References

- 1. Carbachol models of REM sleep: recent developments and new directions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Muscarinic regulation of phosphatidylinositol turnover and cyclic nucleotide metabolism in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Flow injection microscopy for the study of intracellular calcium mobilization by muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Muscarinic Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. scialert.net [scialert.net]

- 9. carbachol | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

A Deep Dive into the Structural and Functional Divergence of Carbamylcholine and Acetylcholine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: This technical guide provides a comprehensive analysis of the structural and functional differences between the endogenous neurotransmitter acetylcholine and its synthetic analog, carbamylcholine (carbachol). The substitution of an acetyl group in acetylcholine with a carbamoyl group in carbamylcholine results in profound alterations in chemical stability, receptor interaction, and enzymatic degradation. This document details these differences through a comparative analysis of their chemical structures, quantitative examination of their binding affinities and potencies at nicotinic and muscarinic acetylcholine receptors, and an evaluation of their kinetics with respect to hydrolysis by cholinesterases. Detailed experimental protocols for key assays and visual representations of signaling pathways are provided to facilitate a deeper understanding and further research in cholinergic pharmacology.

Core Structural Differences: The Foundation of Pharmacological Distinction

The fundamental difference between acetylcholine and carbamylcholine lies in the ester linkage to the choline backbone. Acetylcholine possesses an acetyl group, while carbamylcholine features a carbamoyl group. This seemingly subtle change from a methyl to an amino group on the carbonyl carbon is the primary determinant of their distinct pharmacological profiles.

Chemical Structures

The chemical structures of acetylcholine and carbamylcholine are depicted below, highlighting the key functional group difference.

Caption: Chemical structures of Acetylcholine and Carbamylcholine.

Receptor Binding and Functional Activity: A Quantitative Comparison

Both acetylcholine and carbamylcholine are agonists at nicotinic and muscarinic acetylcholine receptors, though with differing affinities and potencies across various subtypes.

Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

The following table summarizes the binding affinities (Ki) and potencies (EC50) of acetylcholine and carbamylcholine at key nAChR subtypes.

| Receptor Subtype | Ligand | Binding Affinity (Ki) | Potency (EC50) | Efficacy |

| α4β2 | Acetylcholine | - | ~1 µM | Full Agonist[1] |

| Carbamylcholine | 750 nM[2] | - | Partial Agonist | |

| α7 | Acetylcholine | - | ~100 µM | Full Agonist[3] |

| Carbamylcholine | 66,000 nM[2] | - | - | |

| Muscle-type | Acetylcholine | 0.16 mM (Kd)[4] | - | High |

| Carbamylcholine | 0.8 mM (Kd)[4] | - | Lower than Acetylcholine[4] |

Interaction with Muscarinic Acetylcholine Receptors (mAChRs)

The table below presents a comparative overview of the binding affinities and potencies of both ligands at the five muscarinic receptor subtypes.

| Receptor Subtype | Ligand | Binding Affinity (Ki) | Potency (EC50) | Efficacy |

| M1 | Acetylcholine | - | 815 nM[5] | Full Agonist[6] |

| Carbamylcholine | - | 18,620.87 nM[7] | Full Agonist[6] | |

| M2 | Acetylcholine | - | - | Full Agonist |

| Carbamylcholine | - | ~1,000 nM | Full Agonist | |

| M3 | Acetylcholine | - | - | Full Agonist[8] |

| Carbamylcholine | - | 1,258.9 nM (pEC50 5.9)[9] | Full Agonist[8] | |

| M4 | Acetylcholine | - | - | Full Agonist |

| Carbamylcholine | - | - | Full Agonist | |

| M5 | Acetylcholine | - | - | Full Agonist |

| Carbamylcholine | - | 15,848.9 nM (pEC50 4.8)[9] | Full Agonist |

Enzymatic Hydrolysis: The Key to Differential Stability

The most significant pharmacological difference between acetylcholine and carbamylcholine is their susceptibility to hydrolysis by acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The carbamoyl group of carbamylcholine renders it highly resistant to enzymatic breakdown.[10]

Comparative Enzyme Kinetics

The following table presents the kinetic parameters for the hydrolysis of acetylcholine. Carbamylcholine is a very poor substrate for AChE, and its hydrolysis is often described as negligible, with very high Km and very low Vmax values that are not typically reported in standard kinetic studies.[11]

| Enzyme | Substrate | Km | Vmax |

| Acetylcholinesterase (AChE) | Acetylcholine | 0.2 mM (homogenized frog muscle)[12] | 46 nmol/min/muscle (homogenized frog muscle)[12] |

| Butyrylcholinesterase (BChE) | Acetylcholine | - | - |

| Acetylcholinesterase (AChE) | Carbamylcholine | Very High | Very Low |

| Butyrylcholinesterase (BChE) | Carbamylcholine | Very High | Very Low |

Signaling Pathways: A Shared Mechanism of Action

Despite their differences in receptor affinity and stability, both acetylcholine and carbamylcholine activate the same downstream signaling cascades upon receptor binding.

Nicotinic Receptor Signaling Pathway

Activation of nAChRs, which are ligand-gated ion channels, leads to a rapid influx of cations, primarily Na+ and Ca2+, causing membrane depolarization and subsequent cellular responses.

Caption: Nicotinic Acetylcholine Receptor Signaling Pathway.

Muscarinic Receptor Signaling Pathways

Muscarinic receptors are G-protein coupled receptors (GPCRs) that activate distinct second messenger systems. M1, M3, and M5 receptors couple to Gq proteins, activating phospholipase C (PLC), while M2 and M4 receptors couple to Gi proteins, inhibiting adenylyl cyclase.[13]

Caption: Muscarinic Acetylcholine Receptor Signaling Pathways.

Experimental Protocols

Radioligand Competition Binding Assay

This protocol outlines the determination of the inhibitory constant (Ki) of a test compound for a specific receptor subtype.

Methodology:

-

Membrane Preparation: Prepare cell membranes from a cell line or tissue known to express the receptor of interest.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine for muscarinic receptors), and varying concentrations of the unlabeled test compound (acetylcholine or carbamylcholine).

-

Incubation: Incubate the mixture to allow binding to reach equilibrium.

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Quantify the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC50 value from the competition curve and calculate the Ki using the Cheng-Prusoff equation.

Caption: Experimental workflow for a radioligand competition binding assay.

Acetylcholinesterase Activity Assay (Ellman's Method)

This protocol describes a colorimetric method to determine the rate of acetylcholine or acetylthiocholine hydrolysis by AChE.

Methodology:

-

Reaction Mixture: Prepare a reaction mixture in a cuvette or 96-well plate containing phosphate buffer (pH 8.0), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the enzyme source.[14][15]

-

Initiation: Initiate the reaction by adding the substrate (acetylthiocholine).

-

Measurement: Monitor the increase in absorbance at 412 nm over time, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion as thiocholine (the product of substrate hydrolysis) reacts with DTNB.[14][15]

-

Calculation: Determine the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot. For determining Km and Vmax, repeat the assay with varying substrate concentrations.

Caption: Experimental workflow for the Ellman's acetylcholinesterase activity assay.

References

- 1. alpha4beta2 nicotinic receptors with high and low acetylcholine sensitivity: pharmacology, stoichiometry, and sensitivity to long-term exposure to nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Choline and Selective Antagonists Identify Two Subtypes of Nicotinic Acetylcholine Receptors that Modulate GABA Release from CA1 Interneurons in Rat Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Muscarinic agonist potencies at three different effector systems linked to the M2 or M3 receptor in longitudinal smooth muscle of guinea-pig small intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. carbachol | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. Comparison of the effects of some muscarinic agonists on smooth muscle function and phosphatidylinositol turnover in the guinea-pig taenia caeci - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparative pharmacology of recombinant human M3 and M5 muscarinic receptors expressed in CHO-K1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The role of acetylcholinesterase in denervation supersensitivity in the frog cardiac ganglion - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Analysis of the reaction of carbachol with acetylcholinesterase with thioflavin T as a coupled fluorescence reporter - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Acetylcholinesterase activity in intact and homogenized skeletal muscle of the frog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Muscarinic Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. ovid.com [ovid.com]

- 15. Functional comparison of muscarinic partial agonists at muscarinic receptor subtypes hM1, hM2, hM3, hM4 and hM5 using microphysiometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Early Research on Carbamylcholine for Non-Ophthalmic Uses

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbamylcholine, a synthetic choline ester, is a potent parasympathomimetic agent that mimics the action of acetylcholine. Its resistance to degradation by acetylcholinesterase results in a more sustained cholinergic effect compared to acetylcholine itself. While its current primary clinical use is in ophthalmology for the treatment of glaucoma, early research extensively explored its effects on various other physiological systems. This technical guide provides a comprehensive overview of this early, foundational research into the non-ophthalmic applications of carbamylcholine, with a focus on its cardiovascular, gastrointestinal, and urinary bladder effects. This document is intended to serve as a resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and insights into the underlying mechanisms of action.

Cardiovascular Effects

Early investigations into the cardiovascular effects of carbamylcholine revealed a complex and often dose-dependent and administration route-dependent response. These studies, primarily conducted in animal models, laid the groundwork for understanding its influence on heart rate and blood pressure.

Quantitative Data: Cardiovascular Effects

| Animal Model | Administration Route | Dose | Effect on Blood Pressure | Effect on Heart Rate | Reference |

| Conscious Cats | Intracerebroventricular (i.c.v.) | 30 µg | Marked and persistent increase | Marked and persistent increase | [1] |

| Conscious Cats | Intracerebroventricular (i.c.v.) | 7.5 µg | Significant stimulant effect | Significant stimulant effect | [1] |

| Anesthetized Rats | Microinjection into bed nucleus of the stria terminalis | 0.1 - 3 nmol/100 nL | Dose-related pressor response | Dose-related bradycardia | [2] |

| Urethane-anesthetized Rats | Local injection into ventral lateral periaqueductal gray | 1 - 5 nmol | Minimal effects | Dose-dependent bradycardia | [3] |

| Urethane-anesthetized Rats | Intravenous (i.v.) | 5 nmol | - | Little effect | [3] |

| Sheep | Intracoronary (left circumflex artery) | 1.0 µmol/mL/min | - | ARI prolongation of 38 ± 17 ms | [4] |

| Sheep | Intracoronary (left circumflex artery) | 2.5 µmol/mL/min | - | ARI prolongation of 58 ± 14 ms | [4] |

| Conscious Rats | Intracerebroventricular (i.c.v.) | 100 ng | Significant rise of 31.8 ± 4.5 mmHg | Decrease of 80.0 ± 12.2 beats/min | [5] |

Experimental Protocols: Cardiovascular Studies

In Vivo Study in Conscious Cats (Intracerebroventricular Administration)

-

Animal Model: Conscious, normotensive cats.

-

Surgical Preparation: Aseptic implantation of a cannula into the lateral cerebral ventricle.

-

Drug Administration: Infusion of carbamylcholine intracerebroventricularly (i.c.v.).

-

Physiological Monitoring: Continuous recording of blood pressure and heart rate.

-

Behavioral Observation: Simultaneous observation of any behavioral changes.[1]

In Vivo Study in Anesthetized Rats (Microinjection into Brain Nuclei)

-

Animal Model: Anesthetized rats (e.g., with urethane).

-

Surgical Preparation: Stereotaxic surgery to implant a microinjection cannula into the target brain region (e.g., bed nucleus of the stria terminalis or ventral lateral periaqueductal gray).

-

Drug Administration: Microinjection of carbamylcholine solution at a specific volume and concentration.

-

Physiological Monitoring: Measurement of arterial blood pressure via a catheterized artery and heart rate from the pressure signal or ECG.[2][3]

Signaling Pathways: Central Cardiovascular Control

Caption: Central cardiovascular effects of carbamylcholine.

Gastrointestinal Effects

Early research on carbamylcholine also focused on its stimulatory effects on gastrointestinal motility. These studies provided the foundation for its occasional use in treating conditions like postoperative intestinal atony.

Quantitative Data: Gastrointestinal Effects

| Animal Model | Preparation | Carbamylcholine Concentration | Effect | Reference |

| Wild-type Mice | Proximal and Distal Colon Strips | Concentration-dependent | Contraction | [6] |

| M2R-KO Mice | Colon Strips | Concentration-dependent | Rightward and downward shift in concentration-contraction curve | [6] |

| Guinea-pig | Single Ileal Smooth Muscle Cells | 3-300 µM | Activation of cationic conductance (-log EC50 of 5.12 ± 0.03) | [7] |

Experimental Protocols: Gastrointestinal Studies

In Vitro Study of Intestinal Smooth Muscle Contraction

-

Tissue Preparation: Isolation of longitudinal muscle strips from the desired region of the intestine (e.g., rat proximal or distal colon).

-

Apparatus: Mounting of the muscle strips in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at a constant temperature and aerated with a gas mixture (e.g., 95% O2, 5% CO2). One end of the strip is fixed, and the other is connected to an isometric force transducer.

-

Experimental Procedure: After an equilibration period, cumulative concentration-response curves to carbamylcholine are generated by adding increasing concentrations of the agonist to the organ bath.

-

Data Analysis: The contractile force is recorded, and parameters such as the maximum response and EC50 are calculated.[8]

In Vivo Study of Gastric Emptying and Intestinal Absorption in a Canine Model

-

Animal Model: Conscious Beagle dogs.

-

Surgical Preparation: Implantation of catheters for physiological measurements, allowing the animal to be fully conscious during the experiment.

-

Drug Administration: Addition of carbamylcholine to an oral resuscitation fluid (glucose-electrolyte solution).

-

Measurements:

-

Gastric Emptying: Measurement of the volume of fluid passing from the stomach to the duodenum.

-

Intestinal Absorption: Determination of the rate of water and electrolyte absorption from the intestine.

-

-

Hemodynamic Monitoring: Simultaneous measurement of hemodynamic parameters.[9]

Signaling Pathways: Colonic Smooth Muscle Contraction

Caption: Signaling pathways in colonic smooth muscle contraction.

Urinary Bladder Effects

Carbamylcholine's ability to induce contraction of the detrusor muscle of the urinary bladder was another area of significant early investigation, leading to its use in treating urinary retention.

Quantitative Data: Urinary Bladder Effects

| Animal Model/Tissue | Carbamylcholine Concentration | Effect | Reference |

| Human Bladder Strips | Concentration-dependent | Contraction (mean pEC50 of 6.24 ± 0.05) | [10] |

| Mouse Bladder Strips | Concentration-dependent | Contraction (mean pEC50 of 5.66 ± 0.04) | [11] |

Experimental Protocols: Urinary Bladder Studies

In Vitro Study of Bladder Smooth Muscle Contraction

-

Tissue Preparation: Isolation of detrusor muscle strips from human or animal bladders.

-

Apparatus: Mounting of the muscle strips in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) at a constant temperature and aerated with a gas mixture. One end of the strip is fixed, and the other is connected to an isometric force transducer.

-

Standardization: The muscle strips are subjected to a standardization procedure to ensure functionality and reduce signal variability. This may involve repeated challenges with a contractile agent like KCl.

-

Experimental Procedure: After equilibration, cumulative concentration-response curves to carbamylcholine are generated. To investigate the receptor subtype involved, these curves can be repeated in the presence of various muscarinic receptor antagonists.

-

Data Analysis: The contractile force is recorded, and parameters such as pEC50 and maximum response are calculated. Schild analysis can be used to determine the pA2 values for the antagonists.[10][11][12]

Signaling Pathways: Urinary Bladder Contraction

Caption: Signaling in carbamylcholine-induced bladder contraction.

Conclusion

The early research into the non-ophthalmic uses of carbamylcholine provided a wealth of information on its pharmacological effects and mechanisms of action. These foundational studies in cardiovascular, gastrointestinal, and urinary systems not only established its profile as a potent cholinergic agonist but also contributed significantly to the understanding of muscarinic and nicotinic receptor function in these tissues. The quantitative data and experimental protocols detailed in this guide highlight the meticulous work of early researchers and continue to be relevant for scientists and drug development professionals exploring cholinergic pathways and developing novel therapeutics.

References

- 1. Cardiovascular effects of carbachol and other cholinomimetics administered into the cerebral ventricles of conscious cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cardiovascular effects of carbachol microinjected into the bed nucleus of the stria terminalis of the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cardiovascular effects of cholinergic agents in the ventral-lateral midbrain periaqueductal gray of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Carbachol prolongs ventricular repolarisation through nitric oxide release in an intact heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Carbachol-induced pressor responses and muscarinic M1 receptors in the central nucleus of amygdala in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Muscarinic receptor subtypes involved in regulation of colonic motility in mice: functional studies using muscarinic receptor-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Muscarinic receptor subtypes controlling the cationic current in guinea-pig ileal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanisms involved in carbachol-induced Ca2+ sensitization of contractile elements in rat proximal and distal colon - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Carbachol promotes gastrointestinal function during oral resuscitation of burn shock - PMC [pmc.ncbi.nlm.nih.gov]

- 10. M3 muscarinic receptors mediate contraction of human urinary bladder - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vivo and in vitro pharmacological characterization of SVT-40776, a novel M3 muscarinic receptor antagonist, for the treatment of overactive bladder - PMC [pmc.ncbi.nlm.nih.gov]

- 12. reprocell.com [reprocell.com]

Pharmacological profile of Carbamylcholine as a cholinomimetic

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbamylcholine, also known as carbachol, is a potent, long-acting cholinomimetic agent with significant pharmacological effects on both muscarinic and nicotinic acetylcholine receptors.[1][2][3][4] Its resistance to hydrolysis by acetylcholinesterase contributes to a prolonged duration of action compared to the endogenous neurotransmitter, acetylcholine.[1][4] This technical guide provides a comprehensive overview of the pharmacological profile of carbamylcholine, including its mechanism of action, receptor binding affinities, and pharmacokinetics. Detailed experimental protocols for the characterization of cholinomimetics and visualizations of key signaling pathways are also presented to support further research and drug development efforts in this area.

Introduction

Carbamylcholine is a synthetic choline ester that functions as a non-selective cholinergic agonist, mimicking the effects of acetylcholine.[4] Structurally, it is a quaternary ammonium compound, which limits its ability to cross the blood-brain barrier.[2][3] Its primary clinical applications are in ophthalmology for the treatment of glaucoma and for inducing miosis during surgery.[2][3][5] The pharmacological actions of carbamylcholine are complex, stemming from its ability to stimulate both muscarinic and nicotinic receptors, leading to a wide range of physiological responses.[1][2][3]

Mechanism of Action

Carbamylcholine exerts its effects by directly binding to and activating cholinergic receptors. Unlike acetylcholine, it is a poor substrate for acetylcholinesterase, the enzyme responsible for the rapid degradation of acetylcholine in the synaptic cleft.[2] This resistance to enzymatic hydrolysis results in a more sustained receptor activation and a longer duration of action.[1]

Muscarinic Receptor Activation

Carbamylcholine activates G-protein coupled muscarinic receptors (M1-M5). The activation of these receptors triggers a cascade of intracellular events leading to various physiological responses, including smooth muscle contraction, increased glandular secretions, and modulation of heart rate.[4] For instance, in the eye, carbamylcholine-induced contraction of the ciliary body and iris sphincter muscle leads to increased outflow of aqueous humor and a subsequent reduction in intraocular pressure.[2][4]

Nicotinic Receptor Activation

Carbamylcholine also activates ligand-gated ion channel nicotinic receptors, which are present at the neuromuscular junction, autonomic ganglia, and in the central nervous system.[4] Activation of these receptors leads to an influx of sodium ions, causing membrane depolarization and subsequent muscle contraction or neuronal signaling.[4]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the binding affinity and potency of carbamylcholine at various cholinergic receptor subtypes.

Table 1: Muscarinic Receptor Binding Affinities (Ki)

| Receptor Subtype | Species | Tissue/Cell Line | Ki (nM) | Reference |

| M1 | Human | - | Data not available in search results | |

| M2 | Mouse | Atria | Low-affinity state responsible for bradycardia | [6] |

| M3 | - | - | Data not available in search results | |

| M4 | - | - | Data not available in search results | |

| M5 | - | - | Data not available in search results |

Table 2: Nicotinic Receptor Binding Affinities (Ki)

| Receptor Subtype | Species | Ki (nM) | Reference |

| α4β2 | Unknown | 750 | [7] |

| α7 | Human | 66000 | [7] |

| General | Various | 10 - 10,000 | [8] |

Table 3: Functional Potency (pEC50)

| Assay | Tissue | Species | pEC50 | Reference |

| Bradycardia | Atria | Mouse | 5.9 | [6] |

Signaling Pathways

Carbamylcholine-induced activation of muscarinic and nicotinic receptors triggers distinct intracellular signaling cascades.

Muscarinic Receptor Signaling

Activation of M1, M3, and M5 muscarinic receptors, which are coupled to Gq/11 proteins, stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, leading to the release of intracellular calcium. DAG, along with calcium, activates protein kinase C (PKC).

Activation of M2 and M4 receptors, coupled to Gi/o proteins, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.

Caption: Muscarinic receptor signaling pathways activated by Carbamylcholine.

Nicotinic Receptor Signaling

Nicotinic receptors are ligand-gated ion channels. The binding of carbamylcholine directly opens the channel, allowing the influx of sodium ions (and to a lesser extent, calcium ions) down their electrochemical gradient. This influx leads to depolarization of the cell membrane, which can trigger an action potential in neurons or muscle contraction in muscle cells.

Caption: Nicotinic receptor signaling pathway activated by Carbamylcholine.

Experimental Protocols

The following sections outline generalized methodologies for key experiments used to characterize the pharmacological profile of cholinomimetic agents like carbamylcholine.

Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of carbamylcholine for specific cholinergic receptor subtypes.

Methodology:

-

Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized and centrifuged to isolate cell membranes.

-

Radioligand Binding: Membranes are incubated with a constant concentration of a radiolabeled antagonist (e.g., [³H]QNB for muscarinic receptors) and varying concentrations of the unlabeled test compound (carbamylcholine).

-

Separation of Bound and Free Ligand: The incubation mixture is filtered through glass fiber filters to separate membrane-bound radioligand from the unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: General workflow for a competitive radioligand binding assay.

In Vitro Functional Assays (e.g., Smooth Muscle Contraction)

Objective: To determine the potency (EC50) and efficacy of carbamylcholine in producing a physiological response.

Methodology:

-

Tissue Preparation: A smooth muscle tissue (e.g., guinea pig ileum) is dissected and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with carbogen (95% O₂, 5% CO₂).

-

Isometric Tension Recording: One end of the tissue is attached to a fixed point, and the other is connected to an isometric force transducer to record changes in muscle tension.

-

Cumulative Concentration-Response Curve: After an equilibration period, increasing concentrations of carbamylcholine are added to the organ bath in a cumulative manner.

-

Data Recording: The contractile response at each concentration is recorded until a maximal response is achieved.

-